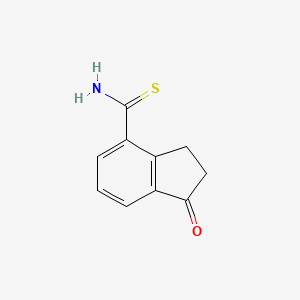

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide

概要

説明

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide is a chemical compound with a unique structure that includes an indene core, a carbonyl group, and a carbothioamide group

準備方法

The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile with a suitable thiol reagent under specific conditions. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

化学反応の分析

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include the use of bases, acids, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

科学的研究の応用

Organic Synthesis

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : Converts the compound into sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The carbonyl group can be reduced to an alcohol using sodium borohydride.

- Substitution : Nucleophilic substitution at the carbothioamide group leads to various derivatives.

This versatility makes it valuable in the development of new organic compounds.

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it exhibits significant inhibitory effects against various microorganisms and cancer cell lines.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

The mechanism of action may involve the inhibition of bacterial enzymes or interference with microbial cell wall synthesis, leading to cell death.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound. It is being investigated for:

- Cancer Treatment : The compound may inhibit IAP (inhibitor of apoptosis) proteins, promoting apoptosis in cancer cells. Studies suggest it could be effective against various cancers including breast, colon, and prostate cancers .

Case Study: Cancer Cell Line Studies

In vitro studies have shown that treatment with this compound leads to significant apoptosis in cancer cell lines. Flow cytometry analysis indicated increased levels of active caspases following treatment, suggesting a mechanism involving caspase activation .

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new materials with enhanced functionalities.

作用機序

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways are still under investigation.

類似化合物との比較

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide can be compared with similar compounds such as:

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: This compound has a similar indene core but with a nitrile group instead of a carbothioamide group.

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbothioamide group.

4-Cyano-1-indanone: This compound has a cyano group attached to the indene core. The uniqueness of this compound lies in its carbothioamide group, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indene core with a carbonyl group and a carbothioamide functional group. These structural elements contribute to its distinct reactivity and biological properties. The compound's molecular formula is , indicating the presence of sulfur in its structure, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various microorganisms, showing significant inhibitory effects. The mechanism of action may involve the inhibition of bacterial enzymes or interference with microbial cell wall synthesis, leading to cell death.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and C6 (glioma) cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| C6 | 30 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may act by inhibiting key enzymes involved in microbial metabolism or disrupting cell membrane integrity.

- Anticancer Mechanism : It potentially modulates signaling pathways related to cell survival and death, particularly through the activation of caspases involved in the apoptotic process.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- In Vitro Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a clear dose-dependent response, indicating its potential as a therapeutic agent in treating bacterial infections .

- Cancer Cell Proliferation Inhibition : Another investigation focused on the compound's effects on HeLa cells revealed that treatment with concentrations above 20 µM led to significant reductions in cell viability, suggesting its potential as an anticancer drug .

特性

IUPAC Name |

1-oxo-2,3-dihydroindene-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYOOACGYIHUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。